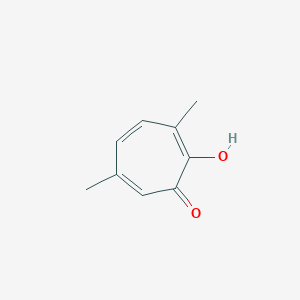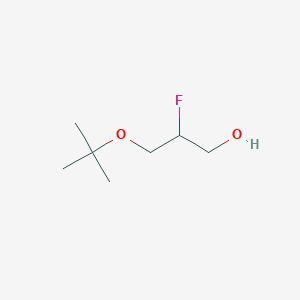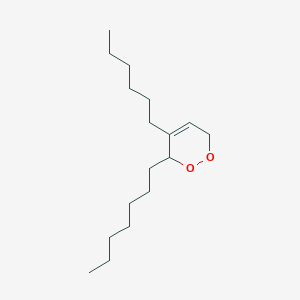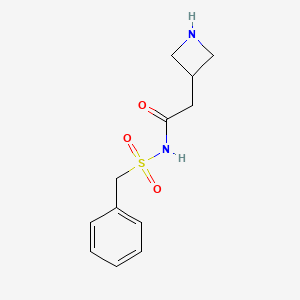![molecular formula C20H22S2 B12612416 1,8-Bis[(ethylsulfanyl)methyl]anthracene CAS No. 919999-38-5](/img/structure/B12612416.png)
1,8-Bis[(ethylsulfanyl)methyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis[(ethylsulfanyl)methyl]anthracene is an organic compound that belongs to the family of anthracene derivatives Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(ethylsulfanyl)methyl]anthracene typically involves the functionalization of anthracene at the 1 and 8 positions. One common method is the nucleophilic substitution reaction where ethylsulfanyl groups are introduced using ethylthiol and a suitable base. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis[(ethylsulfanyl)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-ethylsulfanylated anthracene
Substitution: Various substituted anthracene derivatives
Aplicaciones Científicas De Investigación
1,8-Bis[(ethylsulfanyl)methyl]anthracene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in studying biological interactions due to its aromatic structure and functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 1,8-Bis[(ethylsulfanyl)methyl]anthracene largely depends on its interaction with other molecules. The ethylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological targets. The aromatic anthracene core can engage in π-π stacking interactions, which are important in molecular recognition and binding processes.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dimethylanthracene: Lacks the ethylsulfanyl groups, resulting in different chemical reactivity and applications.
1,8-Diethylanthracene: Similar to 1,8-Bis[(ethylsulfanyl)methyl]anthracene but with ethyl groups instead of ethylsulfanyl groups.
1,8-Bis(methylthio)anthracene: Contains methylthio groups instead of ethylsulfanyl groups, leading to variations in chemical properties.
Uniqueness
This compound is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential applications compared to other anthracene derivatives. The combination of the anthracene core and ethylsulfanyl groups makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
919999-38-5 |
|---|---|
Fórmula molecular |
C20H22S2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1,8-bis(ethylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C20H22S2/c1-3-21-13-17-9-5-7-15-11-16-8-6-10-18(14-22-4-2)20(16)12-19(15)17/h5-12H,3-4,13-14H2,1-2H3 |
Clave InChI |
UGGSECBCQBWSPI-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)CSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)

![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)



![N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide](/img/structure/B12612375.png)


![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
